![molecular formula C6H5N3OS B1528969 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one CAS No. 31784-73-3](/img/structure/B1528969.png)
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Overview
Description
“2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is a chemical compound. Its Inchi Code is 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3,10H, (H2,7,8,9) .
Synthesis Analysis
The synthesis of this compound involves a [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The molecular structure of “2-Amino-4H-thiazolo[5,4-b]pyridin-5-one” is represented by the Inchi Code 1S/C6H6N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-2H, (H2,7,8) (H,9,10) .Chemical Reactions Analysis
The compound undergoes cyclization with bis-(3,4-dimethoxybenzylidene)acetone to give 7-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-vinyl]-3H-thiazolo[4,5-b]pyridin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.19 . It is an off-white solid . The storage temperature is 0-5°C .Scientific Research Applications
1. Cytotoxicity Agents for Human Cancer Cell Lines
- Application Summary: A new series of amide derivatives of thiazolo[5,4-d]pyrimidines were designed and synthesized. These compounds were evaluated for in vitro cytotoxicity effects against four human cancer cell lines such as PC3 (prostate cancer), A549 (lung cancer), MCF-7 (breast cancer) and DU-145 (prostate cancer) by employing MTT assay .
- Methods of Application: The structures of these compounds were characterized by 1H NMR, 13C NMR and mass spectral data .
- Results: Among the compounds, five (10a, 10b, 10c, 10h and 10j) possessed significant cytotoxicity properties as compared with etoposide, a commonly used positive control .
2. Phosphoinositide 3-Kinase Inhibitors
- Application Summary: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized .
- Methods of Application: These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields. All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
- Results: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm .
3. Topoisomerase I Inhibitors
- Application Summary: A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents. These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
- Methods of Application: The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
- Results: Two compounds showed potent cytotoxicity and topoisomerase I inhibitory activity. Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .
4. Corrosion Inhibitors for Mild Steel
- Application Summary: Imidazole-thiazolo[5,4-d]thiazoles, which may include 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, have been studied as corrosion inhibitors for mild steel .
- Methods of Application: The steel sample was immersed in 1 M HCl in the absence and presence of optimum concentration (1.0 mM) of the inhibitor at 298 K for 36 h, then removed from the corrosion solution, washed with distilled water and ethanol, dried with nitrogen, and immediately submitted for SEM surface inspection .
- Results: The results of this study are not specified in the source .
5. Topoisomerase I Inhibitors
- Application Summary: A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents. These compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
- Methods of Application: The structures of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
- Results: Two compounds showed potent cytotoxicity and topoisomerase I inhibitory activity. Their possible binding modes with topoisomerase I/DNA complex were proposed on the basis of molecular docking results .
6. Corrosion Inhibitors for Mild Steel
- Application Summary: Imidazole-thiazolo[5,4-d]thiazoles, which may include 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, have been studied as corrosion inhibitors for mild steel .
- Methods of Application: The steel sample was immersed in 1 M HCl in the absence and presence of optimum concentration (1.0 mM) of the inhibitor at 298 K for 36 h, then removed from the corrosion solution, washed with distilled water and ethanol, dried with nitrogen, and immediately submitted for SEM surface inspection .
- Results: The results of this study are not specified in the source .
Future Directions
properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMHMGGMKMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



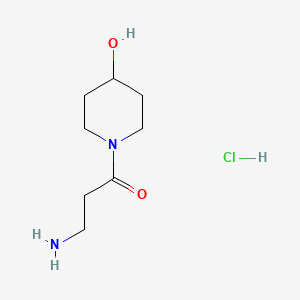
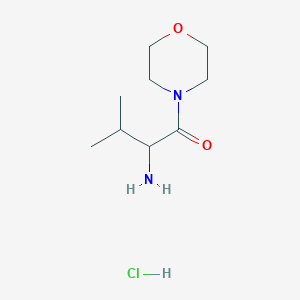
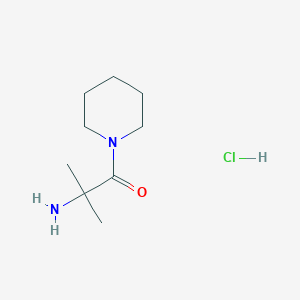

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
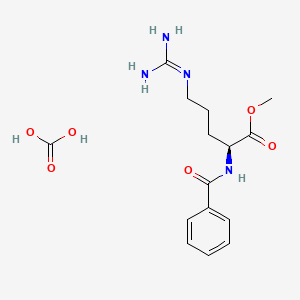
![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)

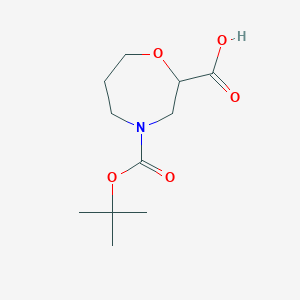


![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)

